molecular formula C₂₁H₂₁D₃N₂O₂ B1162906 cis-Apovincamine-d3

cis-Apovincamine-d3

Cat. No.: B1162906
M. Wt: 339.45
Attention: For research use only. Not for human or veterinary use.
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Description

cis-Apovincamine-d3 is a deuterated derivative of cis-apovincamine, a semi-synthetic alkaloid derived from the Vinca minor plant. Deuterium substitution at three hydrogen positions enhances metabolic stability, making it valuable in pharmacokinetic and pharmacodynamic studies . This compound is particularly relevant in neuropharmacology research, where its parent molecule, vincamine, is known for improving cerebral blood flow and cognitive function. The deuterated form (25 mg priced at €1,568) is used in tracer studies to quantify drug metabolism without compromising biological activity .

Properties

Molecular Formula

C₂₁H₂₁D₃N₂O₂

Molecular Weight

339.45

Synonyms

(3α,16α)-Eburnamenine-14-carboxylic Acid Methyl Ester-d3;  1H-Indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine, eburnamenine-14-carboxylic acid deriv.-d3;  (+)-Apovincamine-d3;  (+)-cis-Apovincamine-d3;  Methyl (3α,16α)-eburnamenine-14-carboxylate-d3; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Deuterated Compounds

The following table and analysis compare cis-Apovincamine-d3 with structurally and functionally related deuterated compounds, emphasizing applications, pricing, and research utility.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Deuterium Positions Primary Applications Price (EUR) Availability
This compound Not specified (3 H→D) Neuropharmacology, cerebral disorders 1,568 (25 mg) 25 mg available
1-Bromotetradecane-1,1,2,2-d4 Positions 1,1,2,2 Synthetic intermediate for lipid studies 94 (5 mg) 5 mg, 10 mg options
cis-Capsaicin-d3 Not specified (3 H→D) TRP channel modulation, pain research Price on inquiry 5–100 mg (custom orders)

Structural and Functional Differences

This compound vs. 1-Bromotetradecane-d4 :

  • Structural : The former is a complex alkaloid with a tricyclic backbone, while the latter is a linear brominated alkane.
  • Applications : this compound targets neurological pathways, whereas 1-Bromotetradecane-d4 serves as a deuterated lipid analog for membrane dynamics or isotopic labeling in organic synthesis .
  • Cost : this compound is significantly more expensive (€1,568/25 mg vs. €94/5 mg), reflecting its specialized neuropharmacological use versus the broader utility of brominated alkanes.

This compound vs. cis-Capsaicin-d3: Functional: cis-Capsaicin-d3 is a deuterated vanilloid receptor agonist used to study pain transduction and TRPV1 receptor activity . In contrast, this compound focuses on cerebrovascular effects.

Research Findings and Limitations

  • Metabolic Stability : Deuterium in this compound likely reduces first-pass metabolism, extending half-life in preclinical models—a trait shared with other deuterated drugs like deutetrabenazine .
  • Discrepancies in Synonyms: Evidence lists "Cobicistat" and "Tybost" as synonyms for cis-Capsaicin-d3 , which conflicts with established nomenclature (Cobicistat is an HIV booster drug). This may indicate a data entry error or unverified labeling.

Key Notes for Researchers

Pricing and Accessibility : this compound is cost-prohibitive for large-scale studies, whereas 1-Bromotetradecane-d4 offers affordability for routine isotopic labeling.

Custom Synthesis : cis-Capsaicin-d3’s inquiry-based pricing suggests bespoke synthesis, requiring advanced procurement planning.

Synonym Verification: Cross-check CAS numbers (e.g., cis-Capsaicin-d3: 1004316-88-4) to avoid misidentification .

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